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Compound of Interest

Compound Name: (R)-4-Phenyilthiazolidine-2-thione

Cat. No.: B019163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
(R)-4-Phenylthiazolidine-2-thione, a chiral heterocyclic compound of interest in medicinal
chemistry and organic synthesis. Due to the limited availability of a complete, verified public
dataset for this specific enantiomer, this document presents a compilation of representative
spectroscopic data from closely related analogs and general experimental protocols. This
information serves as a valuable reference for the synthesis, characterization, and application
of this class of compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (R)-4-Phenylthiazolidine-
2-thione based on available information for structurally similar compounds. It is crucial to note
that these values are illustrative and actual experimental data may vary.

Table 1: 13C NMR Spectroscopic Data
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Expected Chemical Reference
Carbon Atom ) Solvent
Shift (8, ppm) Compound
Thiazolidine-2-thione
C=S (C2) ~201 o CDClz
derivatives[1]

Thiazolidine-2-thione
C4 ~58 o CDCls
derivatives[1]

Thiazolidine-2-thione

C5 ~38 o CDCls
derivatives[1]
N-((4-
Aromatic C fluorophenyl)sulfonyl)-
~138-140 ] P 'y) o Y CDClIs
(quaternary) 2-thioxothiazolidine-3-

carboxamide[1]

N-((4-
) fluorophenyl)sulfonyl)-
Aromatic C-H ~125-130 ) ) o CDCls
2-thioxothiazolidine-3-

carboxamide[1]

Note: Data for "4-PHENYLTHIAZOLIDINE-2-THIONE" is available on SpectraBase, though the
specific stereochemistry is not defined. The solvent used was DMSO.[2]

Table 2: 1H NMR Spectroscopic Data
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Expected

Chemical o
Proton _ Multiplicity

Shift (5,

ppm)

Coupling
Constant (J,
Hz)

Reference
Solvent
Compound

NH ~9.5-10.0 s (broad)

N-((4-

fluorophenyl)
sulfonyl)-2-
thioxothiazoli CDCls
dine-3-

carboxamide[

1]

H4 ~4.9 t

N-((4-

fluorophenyl)
sulfonyl)-2-
thioxothiazoli CDCls
dine-3-

carboxamide[

1]

H5a ~3.2-3.5 dd

N-((4-

fluorophenyl)
sulfonyl)-2-
thioxothiazoli CDCls
dine-3-

carboxamide[

1]

H5b ~3.2-3.5 dd

N-((4-

fluorophenyl)
sulfonyl)-2-
thioxothiazoli CDCls
dine-3-

carboxamide[

1]

Aromatic H ~7.2-7.7 m

N-((4- CDCls
fluorophenyl)
sulfonyl)-2-
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thioxothiazoli

dine-3-
carboxamide[
1]
Table 3: IR Spectroscopic Data
_ Expected Absorption Range
Functional Group Reference Compound
(cm™)
N-H Stretch 3100-3300 General thiazolidinones|[3]
) General aromatic
C-H Stretch (Aromatic) 3000-3100
compounds[4]
) ) General aliphatic
C-H Stretch (Aliphatic) 2850-3000
compounds[4]
C=S Stretch (Thione) 1020-1250 Thiazolidine-2-thione[5]
C-N Stretch 1340-1385 General thiazolidinones|[3]
C-S Bend 600-800 General thiazolidinones|[3]
Table 4: Mass Spectrometry Data
Reference
lon Expected m/z Method
Compound
Calculated for
[M+H]* 196.0276 ESI-MS
CoHoNS2
N-((4-
fluorophenyl)sulfonyl)-
[M+Na]* 218.0095 ESI-MS 2-thioxothiazolidine-3-

carboxamide shows
[M+Na]* peak[1]
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Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and
spectroscopic analysis of (R)-4-Phenylthiazolidine-2-thione.

Synthesis of (R)-4-Phenylthiazolidine-2-thione

A plausible synthetic route involves the reaction of (R)-2-amino-1-phenylethanol with carbon
disulfide.

Materials:

(R)-2-amino-1-phenylethanol

Carbon disulfide (CS2)

Potassium hydroxide (KOH) or other suitable base

Ethanol or other suitable solvent

Hydrochloric acid (HCI) for acidification
Procedure:

» Dissolve (R)-2-amino-1-phenylethanol in ethanol in a round-bottom flask equipped with a
magnetic stirrer and a reflux condenser.

e Add a stoichiometric amount of a base, such as potassium hydroxide, to the solution and stir
until dissolved.

o Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b019163?utm_src=pdf-body
https://www.benchchem.com/product/b019163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude
product.

e Collect the solid by filtration, wash with cold water, and dry.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield
pure (R)-4-Phenylthiazolidine-2-thione.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded on a
spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a
deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-dse), with
tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared
(FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or
using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI)
mass spectrometer to determine the accurate mass of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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